molecular formula C33H36ClN7O2 B2694731 3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide CAS No. 902960-25-2

3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide

Cat. No. B2694731
CAS RN: 902960-25-2
M. Wt: 598.15
InChI Key:
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Description

3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C33H36ClN7O2 and its molecular weight is 598.15. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

  • Research Focus : Investigation into the antibacterial and antifungal activities of related pyrazoline and pyrazole derivatives.
  • Key Findings : Some derivatives showed significant antimicrobial activity against various organisms, including E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).

Synthesis and Chemical Properties

  • Research Focus : Synthesis of various quinazolinone derivatives and their subsequent characterization.
  • Key Findings : Successful development of new chemical compounds with potential scientific applications, including the mentioned compound (Chern et al., 1988).

Quality Control in Pharmaceutical Research

  • Research Focus : Developing quality control methods for triazoloquinazolinone derivatives as potential antimalarial agents.
  • Key Findings : Establishment of quality control protocols for these compounds, indicating their potential in pharmaceutical research (Danylchenko et al., 2018).

Antimicrobial Activities of Triazole Derivatives

  • Research Focus : Synthesis and evaluation of triazole derivatives for antimicrobial properties.
  • Key Findings : Some synthesized compounds displayed good or moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Molecular Modeling and Synthesis in Drug Discovery

  • Research Focus : Molecular modeling and synthesis of quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists.
  • Key Findings : Identified compounds showed promise as α1-adrenoreceptor antagonists, which are relevant in developing treatments for hypertension (Abou-Seri et al., 2011).

Pharmaceutical Applications

  • Research Focus : The synthesis and evaluation of related compounds for pharmaceutical applications, including their role as adrenoceptor antagonists and potential hypotensive effects.
  • Key Findings : Discovery of compounds with significant in vivo and in vitro activities, suggesting their potential utility in pharmaceuticals (Wu et al., 2012).

properties

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36ClN7O2/c1-23-6-5-9-28(24(23)2)39-20-18-38(19-21-39)17-16-35-31(42)15-14-30-36-37-33-40(22-25-10-12-26(34)13-11-25)32(43)27-7-3-4-8-29(27)41(30)33/h3-13H,14-22H2,1-2H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNSXABCYXKPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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